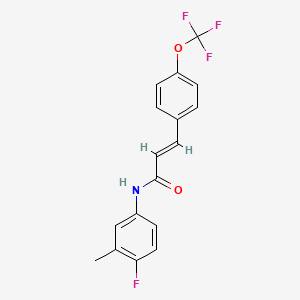

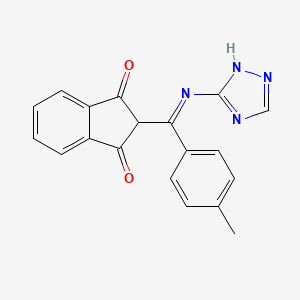

![molecular formula C14H21BrN2OSi B2476150 4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole CAS No. 2173991-89-2](/img/structure/B2476150.png)

4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole, also known as 4-BME-1-TMS-1H-indazole, is a novel indazole derivative with potential applications in medicinal chemistry. The compound was first synthesized in 2019 and has since been studied for its potential therapeutic applications in various areas, including cancer, infectious diseases, and neurological disorders. The compound has also been investigated for its pharmacological properties, such as its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

科学的研究の応用

Regioselective Protection and Derivatization

- Application : Indazoles, including 4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole, can be regioselectively protected at N-2 by a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This SEM group efficiently directs regioselective C-3 lithiation, allowing the creation of novel indazole derivatives (Luo, Chen, & Dubowchik, 2006).

Functionalization via Lithiation

- Application : The compound's reactivity with n-butyllithium followed by the addition of various electrophiles leads to the preparation of 5-substituted 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazoles. This showcases its potential in synthesizing a range of heterocyclic compounds (Holzer & Ruso, 1992).

Synthesis of Triazole Carboxamides

- Application : The compound is involved in the synthesis of triazole carboxamides, indicating its role in the creation of compounds with potential biological activity (Lin & Liu, 1984).

As a Protecting Group in Lithiation Reactions

- Application : It serves as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles, highlighting its utility in synthetic chemistry (Fugina, Holzer, & Wasicky, 1992).

Synthesis of 3-Substituted Indazoles

- Application : The compound is used in the synthesis of 3-substituted indazoles, demonstrating its utility in creating novel chemical structures (Hari, Sone, & Aoyama, 2009).

Halogenation and Carbodesilylation

- Application : It facilitates the halogenation and carbodesilylation of pyrazoles, illustrating its potential in complex organic transformations (Effenberger & Krebs, 1984).

Synthesis of Thrombin-Receptor Antagonists

- Application : This compound is involved in synthesizing thrombin-receptor antagonists, indicating its relevance in medicinal chemistry (郭瓊文, 2006).

C-S Coupling in Medicinal Chemistry

- Application : It's used in functional group-tolerant and robust C-S couplings of bromoindazoles with thiols, underlining its significance in pharmaceutical research (Ganley & Yeung, 2017).

Antimicrobial Activity

- Application : Used in the synthesis of unsymmetrical dendrimers with indazole, showing potential antimicrobial activities (Jayanthi & Rajakumar, 2017).

Synthesis via Cycloaddition

- Application : Its role in the synthesis of substituted indazoles via cycloaddition processes highlights its versatility in organic synthesis (Shi & Larock, 2011).

特性

IUPAC Name |

2-[[4-(bromomethyl)indazol-1-yl]methoxy]ethyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2OSi/c1-19(2,3)8-7-18-11-17-14-6-4-5-12(9-15)13(14)10-16-17/h4-6,10H,7-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQSXKVOGHYBAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

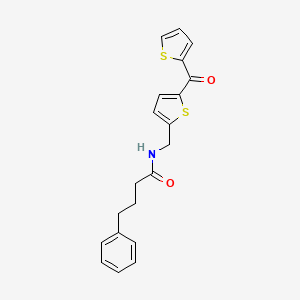

![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2476067.png)

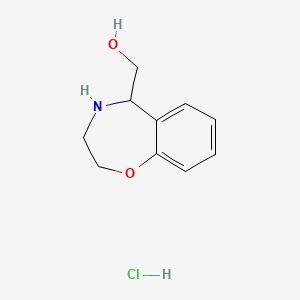

![1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2476069.png)

![1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2476072.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476076.png)

![N-(4-ethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2476077.png)

![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)

![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)